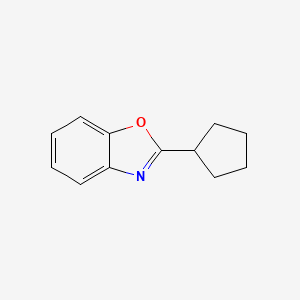

2-Cyclopentyl-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-cyclopentyl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13NO/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

GYPGDOYRCFDICR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3O2 |

Synonyms |

2-cyclopentyl-1,3-benzoxazole 2-cyclopentylbenzoxazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentyl 1,3 Benzoxazole and Its Analogues

Cyclization Strategies Utilizing 2-Aminophenol (B121084) Precursors

The foundational approach to synthesizing the benzoxazole (B165842) core involves the cyclization of 2-aminophenol with a variety of substrates. nih.gov This section explores several key strategies that utilize this versatile precursor.

Condensation Reactions with Cyclopentyl Carboxylic Acid Derivatives

A primary and well-established method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.govresearchgate.net This approach, when applied to the synthesis of 2-cyclopentyl-1,3-benzoxazole, would involve the reaction of 2-aminophenol with cyclopentanecarboxylic acid or its activated forms, such as acyl chlorides. derpharmachemica.commdpi.com

Historically, these reactions were often carried out under harsh conditions, sometimes requiring strong acids like polyphosphoric acid at high temperatures. mdpi.com However, recent advancements have focused on developing milder and more efficient conditions. For instance, the use of ionic liquids as both solvent and catalyst can facilitate the condensation of carboxylic acids with 2-aminophenol under ambient to elevated temperatures, often resulting in excellent yields. researchgate.net Microwave-assisted synthesis has also emerged as a powerful technique, enabling the direct coupling of carboxylic acids with 2-aminophenol, sometimes even under metal and solvent-free conditions. smolecule.com

A notable development is the use of Lawesson's reagent, which has been shown to be an efficient promoter for the synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free microwave-assisted conditions, accommodating a range of aliphatic carboxylic acids. organic-chemistry.org Another innovative approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine (B1216828), which then react with 2-aminophenols to form 2-substituted benzoxazoles in a cascade reaction involving activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com This method has demonstrated versatility with various alkyl amides. mdpi.com

Table 1: Comparison of Catalysts for Condensation with Carboxylic Acid Derivatives

| Catalyst/Promoter | Conditions | Advantages |

|---|---|---|

| Polyphosphoric Acid | High temperature (e.g., 220°C) | Established method |

| Ionic Liquids (e.g., [bmim]BF4) | Ambient to high temperature | High yields, recyclable catalyst |

| Microwave Irradiation | Solvent-free | Rapid, efficient, green |

| Lawesson's Reagent | Solvent-free, microwave | Good yields for aliphatic acids |

| Tf2O / 2-Fluoropyridine | Mild (0°C to RT) | High yields, versatile for amides |

Synthesis via Aldehydes and Ketones as Carbonyl Precursors

The condensation of 2-aminophenols with aldehydes and ketones is a cornerstone for the synthesis of 2-substituted benzoxazoles. nih.govrsc.org This strategy is directly applicable to the formation of this compound by reacting 2-aminophenol with cyclopentanecarbaldehyde. chemicalbook.com

A variety of catalytic systems have been developed to promote this transformation efficiently and under milder conditions. These include:

Metal Catalysts : Copper(II) oxide (Cu2O) in DMSO at room temperature, and titanium dioxide-zirconia (TiO2–ZrO2) in acetonitrile (B52724) at 60°C have been reported to give high yields of 2-substituted benzoxazoles. rsc.org

Ionic Liquids : Brønsted acidic ionic liquids have been used as catalysts, sometimes under solvent-free conditions, offering high yields and catalyst reusability. rsc.org

Heterogeneous Catalysts : Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) has been employed for the reaction between 2-aminophenols and aldehydes in refluxing dioxane, providing excellent yields and easy catalyst removal. derpharmachemica.com

Gold Catalysis : Hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) has been shown to be an effective catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere. nih.gov

Elemental Sulfur : In a notable reaction, elemental sulfur can promote an oxidative rearranging coupling between o-aminophenols and ketones to provide 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org This offers a direct route from ketones, which are often readily available.

The general mechanism for the reaction with aldehydes involves the initial formation of a phenolic Schiff base from the condensation of the 2-aminophenol and the aldehyde, followed by an oxidative cyclization to form the benzoxazole ring. nih.govderpharmachemica.com

Table 2: Selected Catalytic Systems for Aldehyde/Ketone Condensation

| Catalyst | Substrate | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Cu2O | Aldehydes | DMSO | Room Temp | 70-95% rsc.org |

| TiO2–ZrO2 | Aldehydes | Acetonitrile | 60°C | 83-93% rsc.org |

| NaHSO4-SiO2 | Aldehydes | Dioxane | Reflux | High derpharmachemica.com |

| HAuCl4·4H2O | Aldehydes | THF or solvent-free | 66°C | Up to 96% nih.gov |

| Elemental Sulfur | Ketones | - | Mild | - organic-chemistry.org |

Approaches Involving Alcohols, Isothiocyanates, and Ortho-Esters

Expanding the scope of precursors, synthetic routes to benzoxazoles have been developed using alcohols, isothiocyanates, and ortho-esters, providing alternative pathways to these important heterocycles. rsc.org

The reaction of 2-aminophenol with isothiocyanates offers a route to 2-aminobenzoxazole (B146116) derivatives. rsc.org A green and efficient method involves the cyclodesulfurization of 2-aminophenol and an isothiocyanate using 30% hydrogen peroxide as an oxidant in ethanol (B145695) under microwave irradiation. rsc.orgfigshare.com This process is characterized by its operational simplicity and high yields. rsc.org Another approach utilizes triphenylbismuth (B1683265) dichloride to mediate the cyclodesulfurization of thioureas, which are formed in situ from 2-aminophenols and isothiocyanates. d-nb.infobeilstein-journals.org

Ortho-esters serve as effective precursors for the synthesis of 2-substituted benzoxazoles. The reaction of ortho-substituted anilines, including 2-aminophenols, with functionalized ortho-esters provides a versatile and efficient methodology for creating benzoxazole derivatives. organic-chemistry.org This approach is valuable for building libraries of heterocycles with diverse functionalities.

The use of alcohols as precursors is also a viable strategy. An iron-catalyzed hydrogen transfer reaction allows for the redox condensation of o-hydroxynitrobenzenes with alcohols, yielding a broad range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org

Utilization of β-Diketones and Thioamides in Cyclodesulfurization

Further diversifying the synthetic toolkit, β-diketones and thioamides have been successfully employed in the synthesis of benzoxazoles.

The cyclization of 2-aminophenols with β-diketones provides a direct route to 2-substituted benzoxazoles. A combination of a Brønsted acid (like TsOH·H2O) and copper(I) iodide (CuI) has been shown to effectively catalyze this reaction. organic-chemistry.orgorganic-chemistry.org This method tolerates a variety of substituents on the 2-aminophenol ring and proceeds under relatively mild conditions. organic-chemistry.org Montmorillonite KSF clay has also been used as a catalyst for the reaction of 1,3-diketones with 2-aminophenol, leading to excellent yields. nih.gov

Thioamides are valuable precursors for 2-aryl- and 2-alkylbenzoxazoles through cyclodesulfurization reactions. nih.govd-nb.info A notable method involves the use of triphenylbismuth dichloride as a promoter for the reaction between 2-aminophenols and thioamides in 1,2-dichloroethane (B1671644) at 60°C. nih.govd-nb.info This approach is significant as it provides a route to 2-arylated or 2-alkylated benzoxazoles, which are not accessible through the cyclodesulfurization of precursors like thioureas. nih.gov This method is based on the in-situ generation of a benzimidoyl chloride from the thioamide, which then undergoes cyclization. d-nb.info

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering highly efficient and selective pathways to complex molecules. unimi.it Palladium-catalyzed processes, in particular, have been extensively developed for the synthesis of benzoxazoles.

Palladium-Mediated Processes, including C-H Arylation

Palladium catalysis offers powerful tools for the synthesis and functionalization of benzoxazoles. rsc.org One of the most significant advancements is the direct C-H arylation of the benzoxazole core, which allows for the introduction of aryl groups at the C2 position without the need for pre-functionalized starting materials. nih.govresearchgate.net

The direct C-H arylation of benzoxazoles with aryl bromides can be achieved efficiently at room temperature using a Pd(OAc)2/NiXantphos-based catalyst system. nih.gov This deprotonative cross-coupling process (DCCP) is tolerant of a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents, and provides good to excellent yields. nih.gov This method is particularly advantageous as it avoids the high temperatures often required in other direct arylation protocols, thus preserving temperature-sensitive functional groups. nih.gov

Another approach involves the palladium-catalyzed C-H arylation of benzoxazoles with aryltrimethylammonium triflates, proceeding via a C-H/C-N cleavage mechanism. acs.org This method has been successfully applied to benzoxazole, affording 2-arylbenzoxazoles in reasonable to excellent yields. acs.org

Furthermore, palladium catalysts can be employed in the construction of the benzoxazole ring itself. A palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes in the presence of an oxidant. nih.gov Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides also provides a route to 2-aminobenzoxazoles under mild conditions. organic-chemistry.org A novel palladium-catalyzed cleavage of a carbon-carbon triple bond in alkynes with o-aminophenol has also been developed as a mild and efficient route to benzoxazoles. rsc.org

Table 3: Overview of Palladium-Catalyzed Reactions for Benzoxazole Synthesis

| Reaction Type | Palladium Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)2/NiXantphos | Aryl Bromides | Room temperature, broad scope, high yields nih.gov |

| Direct C-H Arylation | Pd(OAc)2 | Aryltrimethylammonium Triflates | C-H/C-N cleavage, good yields acs.org |

| Cyclization | Pd-supported nanocatalyst | Aldehydes | One-pot, aerobic conditions nih.gov |

| Cyclization | Pd(OAc)2 | Isocyanides | Mild conditions, synthesis of 2-aminobenzoxazoles organic-chemistry.org |

| Cyclization | PdCl2 | Alkynes | C-C triple bond cleavage, mild rsc.org |

Copper-Catalyzed Cyclizations and Coupling Reactions

Copper catalysis has proven to be a versatile and cost-effective strategy for the synthesis of 2-substituted benzoxazoles. Various methods have been developed, utilizing different starting materials and reaction pathways.

One general and effective method involves the intramolecular cyclization of ortho-haloanilides. This approach is significantly accelerated by the use of a copper(I) iodide (CuI) catalyst in conjunction with a ligand such as 1,10-phenanthroline (B135089). dntb.gov.ua The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with the rate-determining step being the oxidative addition of the copper catalyst to the carbon-halogen bond. dntb.gov.ua This methodology is suitable for parallel synthesis, allowing for the creation of diverse benzoxazole libraries. dntb.gov.ua

A ligand-free approach using copper(II) oxide (CuO) nanoparticles offers a heterogeneous catalytic system for the intramolecular cyclization of o-bromoaryl derivatives. rsc.orgresearchgate.net This method is experimentally simple, efficient, and allows for the recovery and recycling of the catalyst. rsc.orgresearchgate.net The reactions are typically carried out in DMSO under an air atmosphere. rsc.orgresearchgate.net

Another strategy involves the tandem cyclization of 2-halophenols with amidines, catalyzed by the inexpensive and readily available copper(I) chloride (CuCl). organic-chemistry.org This ligand-free protocol avoids the need for oxidants or inorganic acids and has been successfully applied to both aromatic and aliphatic amidines, providing good to excellent yields of the corresponding benzoxazole derivatives. organic-chemistry.org

Furthermore, the copper-catalyzed hydroamination of alkynones with 2-aminophenols presents an alternative route. sphinxsai.com Mechanistic studies suggest the reaction proceeds through a copper-catalyzed hydroamination followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination. sphinxsai.com

Table 1: Overview of Copper-Catalyzed Benzoxazole Syntheses

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| ortho-Haloanilides | CuI / 1,10-phenanthroline | Accelerated reaction, suitable for parallel synthesis. dntb.gov.ua |

| o-Bromoaryl derivatives | CuO nanoparticles | Heterogeneous, recyclable catalyst, ligand-free. rsc.orgresearchgate.net |

| 2-Halophenols and amidines | CuCl | Ligand-free, oxidant-free, inexpensive catalyst. organic-chemistry.org |

| Alkynones and 2-aminophenols | Copper catalyst | Proceeds via hydroamination and intramolecular cyclization. sphinxsai.com |

Iron-Catalyzed Hydrogen Transfer Strategies

Iron, being an abundant and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. In the context of benzoxazole synthesis, iron-catalyzed hydrogen transfer reactions offer an efficient and environmentally benign approach. These methods often utilize a cascade process where the alcohol substrate acts as both a reactant and a reductant, eliminating the need for external reducing or oxidizing agents. researchgate.netresearchgate.netnih.govclockss.org

A prominent example is the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. researchgate.netresearchgate.net This reaction is typically catalyzed by an iron salt and involves a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot. researchgate.netresearchgate.net The nitro group itself serves as the hydrogen acceptor. researchgate.net This strategy is tolerant of a wide range of functional groups on both the nitrophenol and the alcohol. researchgate.netresearchgate.net

Iron(0) complexes, such as tricarbonyl(η⁴-cyclopentadienone)iron(0), have also been employed for the transfer hydrogenative condensation of o-hydroxynitrobenzenes with alcohols. nih.govclockss.org This method provides a broad range of 2-substituted benzoxazoles in very good yields and produces only water as a byproduct. nih.gov The reaction mechanism is thought to involve the formation of an imine intermediate followed by cyclization. nih.gov

Table 2: Iron-Catalyzed Hydrogen Transfer for Benzoxazole Synthesis

| Starting Materials | Catalyst | Key Features | Yields |

|---|---|---|---|

| o-Nitrophenols and benzylic alcohols | Iron catalyst | Cascade reaction, no external oxidant/reductant. researchgate.netresearchgate.net | Good to excellent. researchgate.netresearchgate.net |

| o-Hydroxynitrobenzenes and alcohols | Tricarbonyl(η⁴-cyclopentadienone)iron(0) | Produces only water as a byproduct, wide substrate scope. nih.govclockss.org | Very good. nih.gov |

Indium-Catalyzed Methods

Indium catalysts have been recognized for their unique reactivity and tolerance to various functional groups. In benzoxazole synthesis, indium-based catalysts, particularly indium(III) salts, have been employed to facilitate the condensation of 2-aminophenols with carbonyl compounds.

For instance, Indium(III) triflate (In(OTf)₃) has been cited as a catalyst for the synthesis of benzoxazoles. rsc.org Another approach utilizes nano indium(III) oxide (In₂O₃), both in its pure form and doped with chromium, as a heterogeneous catalyst for the reaction between 2-aminophenol and aromatic aldehydes. clockss.org The chromium-doped catalyst was found to be more effective, leading to shorter reaction times and higher yields. clockss.org A key advantage of this method is the recyclability of the heterogeneous catalyst. clockss.org Aromatic aldehydes bearing electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups. clockss.org

An indium-mediated one-pot synthesis of benzoxazoles from 2-nitrophenols has also been reported, showcasing the versatility of indium in facilitating these cyclization reactions.

Table 3: Indium-Catalyzed Benzoxazole Synthesis

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| 2-Aminophenol and aromatic aldehydes | Nano In₂O₃ or Cr-doped nano In₂O₃ | Heterogeneous, recyclable catalyst, enhanced activity with Cr-doping. clockss.org |

| 2-Aminophenols and carbonyls | Indium(III) triflate | Lewis acid catalysis. rsc.org |

| 2-Nitrophenols | Indium | One-pot synthesis. |

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally friendly route to benzoxazoles. This strategy involves the reaction of 2-aminophenols with primary alcohols, where the only byproducts are hydrogen gas and water. rsc.org

An efficient heterogeneous catalytic system has been developed using phosphine-functionalized magnetic nanoparticles (PFMNPs) as a recyclable ligand for a ruthenium complex, Ru₂(CO)₄Cl₄. rsc.org This system effectively promotes the one-pot synthesis of a variety of 2-substituted benzoxazoles in moderate to good yields. rsc.org The dehydrogenation of the primary alcohol to an aldehyde is the initial step, which then condenses with the 2-aminophenol, followed by an intramolecular cyclization and subsequent dehydrogenation to form the aromatic benzoxazole ring.

The ADC methodology has also been extended to the synthesis of other heterocyclic systems, highlighting its broad applicability in organic synthesis. The use of low catalyst loadings and the avoidance of sacrificial hydrogen acceptors make this a particularly "green" synthetic approach.

Table 4: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling for Benzoxazole Synthesis

| Starting Materials | Catalyst System | Key Features | Yields |

|---|---|---|---|

| 2-Aminophenol and primary alcohols | Ru₂(CO)₄Cl₄ / PFMNPs | Heterogeneous, recyclable catalyst, atom-economical. rsc.org | Moderate to good. rsc.org |

| 1,3-Diols and arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine ligand | Divergent synthesis of pyrazoles and 2-pyrazolines, low catalyst loading. | Good. |

Organocatalytic and Metal-Free Synthetic Approaches

Phosphine-Catalyzed Dearomative Cycloadditions

Organocatalysis offers a powerful alternative to metal-catalyzed reactions, often providing unique reactivity and selectivity. In the realm of benzoxazole chemistry, phosphine-catalyzed dearomative [3+2] cycloadditions have emerged as a novel strategy for constructing complex polycyclic systems.

This reaction typically involves the use of a simple phosphine (B1218219) catalyst, such as triphenylphosphine (B44618) (PPh₃), to activate a strained electrophile, like a cyclopropenone. The proposed mechanism involves the formation of a zwitterionic intermediate from the phosphine and the cyclopropenone, which then rearranges to a ketene (B1206846) ylide. This ylide is then intercepted by the benzoxazole, acting as a nucleophile, in a dearomative attack. Subsequent cyclization and elimination of the phosphine catalyst yield the fused poly-heterocyclic product. This methodology has been shown to produce dearomatized polycyclic compounds in impressive yields.

Table 5: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles

| Reactants | Catalyst | Key Features | Yield |

|---|---|---|---|

| Benzoxazole and 1,2-diphenylcyclopropenone | Triphenylphosphine (PPh₃) | Organocatalyzed, dearomative, forms fused polycyclic systems. | Up to 96%. |

Utilization of Electrochemically Generated Hypervalent Iodine Reagents

Electrosynthesis provides a green and efficient platform for generating highly reactive species in situ, avoiding the need for stoichiometric chemical oxidants. The indirect electrochemical synthesis of benzoxazoles from imines has been successfully demonstrated using a hypervalent iodine redox mediator. rsc.org

In this "ex-cell" approach, a redox-active iodoarene is anodically oxidized to a hypervalent iodine(III) species. This electrochemically generated reagent then effects the oxidative cyclization of an ortho-iminophenol substrate to the corresponding benzoxazole. A key innovation in this area is the tethering of the iodophenyl subunit to a tetra-alkylammonium moiety, which allows the anodic oxidation to be performed without a supporting electrolyte and facilitates the easy recovery and reuse of the mediator salt. This electrochemical method is compatible with a range of redox-sensitive functional groups and is proposed to proceed through an unprecedented concerted reductive elimination mechanism. rsc.org

Table 6: Electrochemical Synthesis of Benzoxazoles using Hypervalent Iodine Reagents

| Starting Material | Mediator System | Key Features |

|---|---|---|

| ortho-Iminophenols | Iodoarene / Anodic oxidation | Indirect ("ex-cell") electrosynthesis, reusable mediator, no supporting electrolyte needed. rsc.org |

Tf2O-Promoted Electrophilic Activation of Tertiary Amides

A robust and versatile method for the synthesis of 2-substituted benzoxazoles, including analogues of this compound, involves the electrophilic activation of tertiary amides using trifluoromethanesulfonic anhydride (Tf₂O). cdnsciencepub.comnih.govsioc-journal.cn This approach facilitates a cascade reaction that proceeds under mild conditions, offering a significant advantage over methods that may require harsh conditions or result in metal residues. cdnsciencepub.comnih.gov

The reaction commences with the activation of a tertiary amide by Tf₂O in the presence of a base, such as 2-fluoropyridine, to form a highly reactive intermediate amidinium salt. cdnsciencepub.com This intermediate is then subjected to a nucleophilic attack by the amino group of a 2-aminophenol. cdnsciencepub.com The subsequent steps involve an intramolecular cyclization followed by an elimination reaction to yield the final 2-substituted benzoxazole product. cdnsciencepub.comnih.gov

The general procedure involves cooling a solution of the tertiary amide and 2-fluoropyridine in a solvent like dichloromethane (B109758) (DCM) to 0 °C, followed by the dropwise addition of Tf₂O. cdnsciencepub.comresearchgate.net After a short stirring period, the 2-aminophenol is added, and the reaction is allowed to proceed at room temperature for approximately one hour. cdnsciencepub.comnih.gov The reaction is then quenched, and the product is purified using standard chromatographic techniques. cdnsciencepub.comresearchgate.net This methodology has demonstrated broad applicability with various substituted amides and 2-aminophenols, highlighting its utility in creating a diverse library of benzoxazole derivatives. cdnsciencepub.comnih.gov

Table 1: General Reaction Conditions for Tf₂O-Promoted Benzoxazole Synthesis

| Parameter | Condition |

| Reagents | Tertiary amide, 2-aminophenol, Triflic anhydride (Tf₂O), 2-Fluoropyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | ~1 hour |

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. cdnsciencepub.com In its classic form, a heteroatom nucleophile (like an alcohol, amine, or thiol) attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. cdnsciencepub.com A related reaction, the Truce-Smiles rearrangement, is distinguished by the use of a carbanion as the nucleophile. cdnsciencepub.comresearchgate.net

While the Smiles rearrangement is a powerful tool in heterocyclic synthesis, its application to form 2-alkyl-1,3-benzoxazoles such as this compound is not widely documented in the reviewed literature. Research has shown its utility in the synthesis of N-aryl-2-aminobenzoxazoles, where an S-alkylated benzoxazole-2-thiol undergoes rearrangement and cyclization. nih.govacs.orgacs.org In these cases, the nucleophilic attack originates from a nitrogen atom to form a new C-N bond, leading to an N-substituted aminobenzoxazole. nih.govacs.org

The Truce-Smiles rearrangement, involving a carbanion, theoretically offers a pathway to form a carbon-carbon bond at the 2-position of the benzoxazole ring. cdnsciencepub.comnih.gov However, specific examples demonstrating the synthesis of this compound or similar 2-alkyl derivatives via this pathway are not prevalent in the surveyed scientific reports. cdnsciencepub.comresearchgate.netnih.gov The primary application of Smiles and related rearrangements in the context of benzoxazoles appears to be focused on the introduction of amino substituents at the 2-position. nih.govacs.orgacs.org

Biosynthetic Pathways and Enzymatic Formation of Benzoxazoles

The natural world provides sophisticated blueprints for the synthesis of complex molecules, including benzoxazoles. The biosynthesis of the antitumor natural product nataxazole serves as a key model for understanding the enzymatic formation of the benzoxazole ring. acs.orgnih.gov This process is not a simple condensation but a refined multi-step enzymatic cascade.

Biochemical studies have revealed that the biosynthesis proceeds through an unstable ester intermediate generated by an ATP-dependent adenylating enzyme, NatL2. acs.orgnih.gov This enzyme activates a carboxylic acid substrate which then reacts with a 2-aminophenol derivative. The resulting ester can spontaneously rearrange into a stable off-pathway amide. nih.gov

However, a second, zinc-dependent enzyme, NatAM, intervenes to channel the ester towards the desired benzoxazole product. acs.org NatAM catalyzes the formation of a tetrahedral hemiorthoamide from the ester. acs.org By facilitating a reverse hydrolysis reaction—the elimination of a water molecule—the enzyme promotes the cyclization and dehydration to form the benzoxazole ring, effectively bypassing the formation of the amide shunt product. acs.org This two-enzyme system (NatL2 and NatAM) demonstrates a novel biosynthetic strategy involving an unstable ester and a controlled dehydration step. Recently, another dual-enzyme system using urease and an artificial metalloenzyme has been reported for the synthesis of 2-alkyl and 2-arylbenzoxazoles from catechols, aldehydes, and urea, highlighting the growing interest in biocatalytic routes.

Photocatalytic Methods with Doped Graphitic Carbon Nitride

Photocatalysis represents a green and sustainable approach to chemical synthesis, harnessing the energy of light to drive reactions. A notable advancement in this area is the use of doped graphitic carbon nitride (g-C₃N₄) as a metal-free, heterogeneous photocatalyst for synthesizing 2-arylbenzoxazoles.

Specifically, fluorine, oxygen, and sulfur co-doped graphitic carbon nitride (F,O,S-codoped g-C₃N₄) has proven to be a highly efficient photocatalyst. This material is synthesized by heating a mixture of melamine (B1676169) cyanurate and trifluoromethanesulfonic acid. The doping enhances the photocatalytic activity of the g-C₃N₄, likely by improving its electronic and optical properties, such as increasing visible light absorption.

The photocatalytic synthesis of 2-arylbenzoxazoles is achieved through the condensation and subsequent aromatization of a 2-aminophenol with an appropriate aldehyde. Under visible light irradiation, the F,O,S-codoped g-C₃N₄ catalyst facilitates this transformation with high yields (up to 90%) and selectivity in remarkably short reaction times, often within 15 minutes. An important advantage of this method is the reusability of the catalyst, which aligns with the principles of sustainable chemistry. While this method has been demonstrated for 2-arylbenzoxazoles, the principles could potentially be extended to the synthesis of 2-alkyl derivatives like this compound. Natural sunlight has also been successfully employed as a green energy source for the synthesis of benzoxazole-linked covalent organic frameworks (COFs), further underscoring the potential of photocatalysis in this field.

Table 2: Key Features of Photocatalytic Benzoxazole Synthesis

| Feature | Description |

| Catalyst | F,O,S-codoped graphitic carbon nitride (g-C₃N₄) |

| Reaction Type | Condensation-aromatization |

| Reactants | 2-Aminophenol, Aldehyde |

| Energy Source | Visible Light / Natural Sunlight |

| Key Advantages | Metal-free, High yields, Short reaction time, Catalyst reusability |

Sustainable and Green Chemistry Protocols in Benzoxazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, milder conditions, and often improved yields compared to conventional heating methods. The synthesis of benzoxazoles, including their 2-substituted derivatives, has greatly benefited from this technology. acs.org

A variety of protocols have been developed that utilize microwave irradiation. One efficient method involves the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions, using iodine as an oxidant. This approach provides good to excellent yields (67-90%) of 2,5-disubstituted benzoxazoles. Another green approach employs a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a recyclable catalyst for the cyclization of 2-aminophenols and benzaldehydes. acs.org The DES not only acts as a catalyst but also aids in the efficient transfer of microwave energy, leading to high conversion rates at temperatures around 130 °C in as little as 15 minutes. acs.org

Furthermore, microwave irradiation has been successfully applied to the synthesis of 2-long alkenyl chain benzoxazoles using a catalytic amount of phosphorus pentasulphide under ambient pressure, highlighting the versatility of this technique for accommodating various substituents. These methods often eliminate the need for hazardous solvents and metal catalysts, making them economically and environmentally attractive.

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes to Hours acs.org |

| Energy Efficiency | Lower | Higher acs.org |

| Yields | Often lower to moderate | Good to Excellent |

| Conditions | Often requires high temperatures and harsh reagents | Milder conditions, often solvent-free acs.org |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a primary goal of green chemistry. For the synthesis of 2-substituted benzoxazoles, significant progress has been made in conducting reactions under solvent-free conditions or in environmentally benign solvents like water.

Many microwave-assisted syntheses of benzoxazoles are inherently solvent-free, such as the iodine-mediated condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes. This not only simplifies the reaction setup and work-up but also reduces chemical waste. Another example is the use of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the condensation of o-aminophenols with aldehydes, which proceeds efficiently under solvent-free conditions.

Reactions in aqueous media offer an attractive alternative. An efficient method for the synthesis of benzoxazoles and benzothiazoles has been developed using samarium triflate as a reusable acid catalyst in water. This approach allows for the condensation of o-amino(thio)phenols and aldehydes under mild conditions. The use of imidazolium (B1220033) chloride as a metal-free promoter for the reaction between 2-aminophenols and DMF derivatives also represents a move towards more sustainable practices, although it may require elevated temperatures. These methodologies demonstrate that the synthesis of the benzoxazole core can be achieved while adhering to greener principles, reducing both environmental impact and operational hazards.

Nanocatalyst-Facilitated Syntheses (e.g., Copper(II) Ferrite (B1171679), TiO2-ZrO2, Magnetic Nanoparticles)

The use of nanocatalysts in organic synthesis represents a significant step forward, offering high surface-area-to-volume ratios, enhanced catalytic activity, and often, facile recovery and reusability. Various nanocatalysts have been effectively employed for the synthesis of 2-substituted benzoxazoles.

Copper(II) Ferrite (CuFe₂O₄) Nanoparticles: Inexpensive, air-stable, and magnetically separable copper(II) ferrite (CuFe₂O₄) nanoparticles have emerged as a robust and recyclable catalyst for benzoxazole synthesis. thieme-connect.comorganic-chemistry.org One sustainable strategy involves the intramolecular Ullmann-type C–O bond formation from substituted N-(2-halophenyl)benzamides. thieme-connect.comresearchgate.net This ligand-free approach provides good to excellent yields of the corresponding benzoxazoles. thieme-connect.com The magnetic nature of the CuFe₂O₄ nanocatalyst allows for its simple recovery using an external magnet, and it can be reused for multiple cycles (up to seven) without a significant decline in its catalytic efficacy. thieme-connect.comorganic-chemistry.org

Another application of CuFe₂O₄ nanoparticles is in the redox cascade condensation reaction between benzyl (B1604629) amines and 2-nitrophenols, which also yields 2-substituted benzoxazole derivatives. jsynthchem.com This method highlights the versatility of the copper ferrite nanocatalyst in facilitating different reaction pathways to the same heterocyclic core. jsynthchem.com

TiO₂-ZrO₂ Composite Nanocatalysts: A mesoporous titanium dioxide-zirconium dioxide (TiO₂-ZrO₂) composite catalyst has been successfully used for the synthesis of 2-aryl substituted benzoxazoles. ijpbs.comnih.gov This method involves the condensation of 2-aminophenol with various substituted benzaldehydes or heterocyclic aldehydes. ijpbs.comnih.gov The reaction proceeds efficiently at moderate temperatures in acetonitrile, offering high yields in remarkably short reaction times (15–25 minutes). nih.gov The TiO₂-ZrO₂ catalyst is noted for being an environmentally friendly or "green" catalyst that can be recycled, aligning with the principles of sustainable chemistry. nih.gov While this has been demonstrated for 2-aryl derivatives, the methodology is applicable to the synthesis of this compound by utilizing cyclopentanecarboxaldehyde as the aldehyde component.

Magnetic Nanoparticles (Fe₃O₄ and derivatives): Magnetite (Fe₃O₄) nanoparticles, particularly those synthesized via green methods, serve as effective catalysts for producing 1,3-benzoxazole derivatives. cabidigitallibrary.orgresearchgate.net For instance, Fe₃O₄ nanoparticles biosynthesized using clover leaf extract have been used to catalyze a multicomponent reaction to form the benzoxazole ring system in good yields. cabidigitallibrary.orgresearchgate.net The catalyst demonstrated good reusability over five cycles with only a minor decrease in activity. researchgate.net

To enhance stability and catalytic activity, these magnetic cores can be functionalized. A notable example is the silica-coated magnetite nanoparticle functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H). ajchem-a.comajchem-a.com This heterogeneous nanomagnetic catalyst efficiently facilitates the condensation reaction of 2-aminophenol with various aromatic aldehydes under solvent-free conditions at a moderate temperature of 50°C. ajchem-a.comajchem-a.com The key advantages of this system include high yields, simple magnetic separation of the catalyst, and its reusability without significant loss of catalytic power. ajchem-a.com

Table 1: Nanocatalyst-Facilitated Synthesis of Benzoxazole Analogues

| Nanocatalyst | Reactants | Key Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Copper(II) Ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | Ligand-free, Ullmann-type coupling | Good to Excellent | Up to 7 cycles | thieme-connect.comorganic-chemistry.org |

| TiO₂-ZrO₂ Composite | 2-Aminophenol, Aldehydes | Acetonitrile, 60°C, 15-25 min | 83-93% | Recyclable | nih.gov |

| Fe₃O₄ (biosynthesized) | α-bromo ketones, isothiocyanate, propiolate | Water, 50°C, Multicomponent reaction | Good | Up to 5 cycles | researchgate.net |

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High | Recyclable | ajchem-a.comajchem-a.com |

Ionic Liquid Catalysis

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained prominence as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties.

One application involves the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst for the direct oxidative C-H amination of benzoxazoles to yield 2-aminobenzoxazoles. mdpi.comnih.gov This metal-free approach proceeds smoothly at room temperature, demonstrating high efficiency and yielding products in good to excellent yields (up to 97%). mdpi.comnih.gov The ionic liquid catalyst can be recovered and reused for at least four cycles with consistent performance. mdpi.com

The synthesis of 2-aryl-1,3-benzoxazoles has also been achieved using imidazolium-based ionic liquids as both the solvent and catalyst. researchgate.net In a study, various 1,3-dialkyl imidazolium or benzimidazolium salts were synthesized and used to facilitate the reaction between N-substituted o-aminophenol and aroyl chlorides. researchgate.net This method proceeds without the need for an additional acid catalyst or organic solvent. Research found that the catalytic activity was influenced by the structure of the ionic liquid, with longer alkyl chains on the imidazolium cation and specific counter-anions (BF₄⁻ ~ Br⁻ > Cl⁻ > PF₆⁻) leading to higher product yields. researchgate.net

Furthermore, a Brønsted acidic ionic liquid (BAIL) has been developed into a gel, creating a heterogeneous catalyst for synthesizing benzoxazoles. acs.org This BAIL gel effectively catalyzed the condensation of 2-aminophenol with benzaldehyde (B42025) under solvent-free conditions at 130°C, affording the product in excellent yield. acs.org The gel catalyst could be easily separated by centrifugation and reused without a significant drop in its catalytic activity. acs.org

Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazole Derivatives

| Ionic Liquid Catalyst | Reaction Type | Key Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| 1-Butylpyridinium Iodide ([BPy]I) | Direct oxidative amination of benzoxazole | Room temperature, metal-free | Up to 97% | At least 4 cycles | mdpi.comnih.gov |

| Imidazolium/Benzimidazolium Salts | Condensation of o-aminophenol and aroyl chlorides | Solvent-free, no acid catalyst | High (depends on IL structure) | Recyclable | researchgate.net |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Condensation of 2-aminophenol and benzaldehyde | Solvent-free, 130°C | Excellent | Recyclable | acs.org |

Ultrasound-Assisted Methods

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a valuable tool for accelerating reactions, increasing yields, and promoting more efficient energy usage.

A green and highly efficient synthesis of benzoxazole derivatives has been developed using ultrasonic irradiation. ias.ac.inresearchgate.net This method employs the reaction of o-aminocardanol (a derivative of 2-aminophenol) with various aromatic aldehydes in the presence of Indion 190 resin, a heterogeneous catalyst, in ethanol. ias.ac.in The use of ultrasound significantly reduces reaction times and leads to good to excellent yields of the desired benzoxazoles. ias.ac.in The protocol is tolerant of a wide range of functional groups on the aldehyde. ias.ac.inresearchgate.net The Indion 190 resin can be recovered and reused multiple times without a significant loss of its catalytic activity, which is enhanced by the ultrasonic effect helping to clean the catalyst's active sites. ias.ac.in

The synergistic effect of combining ionic liquids with ultrasound has also been explored. researchgate.net Studies have shown that conducting the synthesis of 2-arylbenzo[d]oxazoles in an ionic liquid under ultrasonication leads to superior results, including higher yields and shorter reaction times, compared to silent (non-sonicated) conventional heating methods. researchgate.net This combined approach leverages the benefits of both technologies to create a highly efficient synthetic protocol.

Additionally, the use of nanocatalysts under sonication has proven effective. For example, nano copper ferrite has been used as a catalyst for cyclo-condensation reactions under ultrasonic irradiation to synthesize other heterocyclic compounds, demonstrating the potential of this combined methodology for the synthesis of benzoxazoles. scirp.org The sonication process often leads to increased reaction rates and higher yields compared to conventional methods. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives

| Catalyst/Medium | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Indion 190 Resin | o-Aminocardanol, Aromatic Aldehydes | Green solvent (ethanol), reusable catalyst | Good to Excellent | ias.ac.inresearchgate.net |

| Ionic Liquids | o-Aminophenol, Aroyl Chlorides | Synergistic effect, shorter reaction times | Superior to conventional heating | researchgate.net |

| Nano Copper Ferrite | (By analogy) Benzil, Aldehyde, etc. | Heterogeneous catalysis, efficient cyclo-condensation | High | scirp.org |

Mechanistic Elucidation of Reaction Pathways

Investigation of Cyclization Mechanisms

The formation of the benzoxazole (B165842) ring system inherently involves the creation of two critical bonds: a carbon-oxygen (C-O) bond and a carbon-nitrogen (C-N) bond. The sequence and nature of these bond-forming events are central to the cyclization mechanism.

Single-Electron Transfer (SET) Pathways and Radical Intermediates

In certain synthetic routes to benzoxazoles, the involvement of single-electron transfer (SET) processes and the generation of radical intermediates have been proposed. For instance, in the oxidative cyclization of phenolic imines, a SET from the electron-rich arene of an ortho-iminophenol to an oxidizing agent can occur. acs.orgresearchgate.net This transfer generates radical cation intermediates. acs.orgresearchgate.net However, radical inhibition studies in some systems have shown that the reaction yield is not affected by the presence of radical scavengers, suggesting that a SET pathway may not be the primary mechanism in all cases. acs.org An alternative pathway involves the reaction of a nucleophilic phenolic oxygen with an oxidizing species, followed by decomposition and cyclization. researchgate.net

Control experiments have been instrumental in distinguishing between different mechanistic possibilities. For example, to probe the involvement of specific radical intermediates, reactions have been designed to trap or divert these species. researchgate.net The absence of expected products from such trapping experiments can provide evidence against a particular radical-mediated pathway. researchgate.net

Intramolecular C-O and C-N Bond Formations

The intramolecular cyclization to form the benzoxazole ring is a key step in many synthetic strategies. This process can be catalyzed by various reagents, including transition metals and bases.

Base-mediated intramolecular C-O bond formation has been demonstrated in the absence of a transition metal catalyst. nih.govrsc.org For example, the cyclization of o-haloanilides can be achieved using potassium carbonate in a suitable solvent at elevated temperatures. nih.govrsc.org Mechanistic proposals for such reactions sometimes involve the initial formation of a benzyne (B1209423) intermediate, followed by nucleophilic addition to form the C-O bond. nih.gov

Transition metal catalysts, particularly copper and cobalt, have been effectively employed to facilitate intramolecular C-O and C-N bond formation. rsc.orgresearchgate.netrsc.org Cobalt-catalyzed intramolecular cross-coupling reactions of N-(2-bromophenyl)benzamides provide a route to benzoxazoles. researchgate.net Similarly, copper-catalyzed tandem cyclization of 2-halophenols with amidines is an efficient method for benzoxazole synthesis. rsc.org These methods often proceed under mild conditions and are tolerant of various functional groups. rsc.orgresearchgate.netrsc.org

Role of Specific Intermediate Species (e.g., Amidines, Imines, Ketenes)

The nature of the starting materials and reaction conditions dictates the involvement of specific intermediate species in the formation of the benzoxazole ring.

Amidines: Amidines have been identified as key intermediates in several benzoxazole syntheses. rsc.orgbohrium.comacs.org For example, in the amination of benzoxazoles, the formation of an amidine intermediate has been confirmed through NMR spectroscopy. bohrium.com This amidine can then be oxidized to the final aminated product. bohrium.com The synthesis of 2-substituted benzoxazoles can also be achieved from N-heterocyclic nitriles via the formation of a methyl imidate, which then reacts with an aminophenol to yield the benzoxazole. acs.org

Imines: Imines, often formed in situ from the condensation of 2-aminophenols and aldehydes, are common precursors in benzoxazole synthesis. acs.orgtandfonline.comingentaconnect.commdpi.com The oxidative cyclization of these phenolic Schiff bases is a widely used strategy. ijcps.org In some cases, a common N-Cl imine intermediate can lead to two different isomeric products, a benzisoxazole or a benzoxazole, depending on the reaction conditions. organic-chemistry.org

Ketenes: The generation of ketenes in the presence of 2-aminophenol (B121084) provides a facile route to 2-substituted benzoxazoles. researchgate.net Ketenes, generated from the corresponding acid chlorides, react with 2-aminophenol to afford the desired benzoxazole derivatives in good yields. researchgate.net

Studies of Rearrangement Mechanisms

Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures, and they play a significant role in the synthesis and functionalization of benzoxazoles.

Smiles Rearrangement in Functionalization of Heteroaromatic Rings

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a valuable tool for the functionalization of heteroaromatic rings, including benzoxazoles. nih.govacs.orgresearchgate.netacs.org This rearrangement enables the formation of new C-N bonds under relatively mild conditions. nih.govacs.org

A typical application involves the reaction of a benzoxazole-2-thiol with an appropriate electrophile to form an S-alkylated intermediate. nih.govacs.org This intermediate then undergoes a Smiles rearrangement where a nitrogen nucleophile attacks the benzoxazole ring carbon, leading to a spiro intermediate. nih.govacs.org Subsequent rearomatization and, if necessary, hydrolysis, yield the functionalized benzoxazole. nih.govacs.org This strategy has been successfully employed for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Reference |

| Benzoxazole-2-thiol | Chloroacetyl chloride, Amine | Cs₂CO₃ | S-alkylated thiol, Spiro intermediate | N-substituted 2-aminobenzoxazole (B146116) | nih.govacs.org |

| 5-chloro-1,3-benzoxazole | 4-bromobenzyl bromide | K₂CO₃, DMF, 70°C | - | 2-((4-bromophenyl)methyl)-5-chloro-1,3-benzoxazole | vulcanchem.com |

Beckmann-Type Rearrangements in Benzoxazole Formation

The Beckmann rearrangement, classically known for the conversion of oximes to amides, has been adapted for the synthesis of benzoxazoles. thieme-connect.comacs.orgresearchgate.nettandfonline.com This approach typically involves the rearrangement of 2-hydroxyaryl ketoximes. thieme-connect.comtandfonline.com

The process is often catalyzed by acids or promoted by reagents like diethyl chlorophosphate. thieme-connect.comacs.org The key step is a 1,2-aryl migration, specifically an o-hydroxyphenyl shift, followed by intramolecular cyclization to yield the benzoxazole ring. acs.orgresearchgate.net The stereochemistry of the oxime (syn- or anti-isomer) can be a critical factor in the reaction outcome. acs.org This method provides a direct route to 2-substituted benzoxazoles from readily available starting materials and avoids the need for harsh conditions in some protocols. thieme-connect.com A variation of this involves a Beckmann-type rearrangement of o-hydroxyaryl N-H ketimines mediated by reagents like sodium hypochlorite (B82951) to form benzoxazoles. organic-chemistry.orgorganic-chemistry.org

| Starting Material | Reagent/Catalyst | Key Mechanistic Step | Product | Reference |

| 2-Hydroxyaryl ketoxime | Diethyl chlorophosphate | Beckmann rearrangement | 2-Substituted benzoxazole | thieme-connect.com |

| Salicylaldoxime | H-zeolites | Beckmann rearrangement, 1,2-o-hydroxyphenyl shift, intramolecular cyclization | Benzoxazole | acs.orgresearchgate.net |

| o-Hydroxyaryl N-H ketimine | NaOCl | Beckmann-type rearrangement, thieme-connect.comacs.org-aryl migration | 2-Substituted benzoxazole | organic-chemistry.orgorganic-chemistry.org |

The formation and functionalization of the 2-cyclopentyl-1,3-benzoxazole scaffold are governed by intricate reaction mechanisms. An analysis of the catalytic cycles involved reveals diverse strategies for bond formation and molecular rearrangement, spanning metal catalysis, biocatalysis, and organocatalysis.

Oxidative Insertion/Reductive Elimination Pathways in Metal Catalysis

The synthesis of the benzoxazole core often relies on metal-catalyzed intramolecular cyclization reactions. A prominent mechanistic pathway in this context involves sequential oxidative addition and reductive elimination steps at a metal center. This process is fundamental to cross-coupling reactions, which enable the formation of new carbon-heteroatom or carbon-carbon bonds with the aid of a metal catalyst.

Copper and nickel-based catalysts are particularly effective for these transformations. In a general method for forming benzoxazoles, a copper(I) catalyst is used for the cyclization of ortho-haloanilides. globalresearchonline.net The catalytic cycle is thought to proceed through a Cu(I)/Cu(III) manifold. globalresearchonline.net The reaction initiates with the oxidative addition of the aryl halide to the Cu(I) center, forming a Cu(III) intermediate. This step is often rate-determining, with the reactivity of the ortho-haloanilides following the order I > Br > Cl. globalresearchonline.net Subsequent intramolecular C-O bond formation occurs via reductive elimination, which regenerates the active Cu(I) catalyst and yields the benzoxazole product. globalresearchonline.net Ligands such as 1,10-phenanthroline (B135089) are often crucial as they accelerate the reaction and stabilize the catalytic species. globalresearchonline.net

Similarly, nickel catalysts facilitate C-H/C-O coupling reactions involving benzoxazoles. ethernet.edu.et Mechanistic studies of the reaction between a benzoxazole and an aryl pivalate (B1233124) suggest a cycle beginning with the oxidative addition of the aryl pivalate's C–O bond to a Ni(0) species. ethernet.edu.et This is followed by coordination with a base and subsequent reductive elimination to form the coupled product and regenerate the Ni(0) catalyst. ethernet.edu.et More complex nickel catalytic cycles, such as Ni(II)/Ni(IV) pathways, have also been proposed for C–H functionalization reactions. These cycles typically involve a C–H activation step to form a nickelacycle, followed by oxidative addition of a coupling partner to generate a high-valent Ni(IV) species. The final C–C or C-heteroatom bond is formed through reductive elimination. nih.gov

Reductive elimination is the reverse of oxidative addition and involves the formation of a new bond between two ligands coordinated to the metal center, with a corresponding decrease of two in the metal's oxidation state. For this step to occur, the ligands must typically be in a cis orientation to one another. rsc.org

Table 1: Metal-Catalyzed Benzoxazole Synthesis via Oxidative Addition/Reductive Elimination Pathways

| Catalyst System | Substrates | Key Mechanistic Steps | Ligand Example | Ref. |

| CuI | ortho-Halobenzanilides | Cu(I)/Cu(III) cycle, Oxidative Addition (rate-determining), Reductive Elimination | 1,10-Phenanthroline | globalresearchonline.net |

| Ni(0) | Benzoxazole, Naphthalen-2-yl pivalate | Ni(0)/Ni(II) cycle, C-O Oxidative Addition, Reductive Elimination | Not specified | ethernet.edu.et |

| Ni(OTf)₂ | Amide derivatives, Aryl halides | Ni(II)/Ni(IV) cycle, C-H Activation, Oxidative Addition, Reductive Elimination | Picolinamide | nih.gov |

Proton Shuttling Mechanisms in Biocatalytic Processes

Biocatalytic methods offer environmentally benign alternatives for the synthesis and modification of heterocyclic compounds. In the case of this compound, the filamentous fungus Cunninghamella blakesleeana has been effectively used for its biohydroxylation. nih.govresearchgate.net While the specific enzymatic mechanism for this hydroxylation has not been fully detailed, the formation of the benzoxazole ring in other biological systems provides insight into plausible proton shuttling mechanisms.

The biosynthesis of the benzoxazole-containing natural product nataxazole involves a zinc-dependent enzyme, NatAM. researchgate.netresearchgate.net Research indicates that the formation of the benzoxazole ring proceeds through an ester intermediate which undergoes cyclization. researchgate.net The key step involves a hemiorthoamide intermediate, which is stabilized by the enzyme. Crucially, the enzyme actively participates in the subsequent dehydration by shuttling protons to facilitate the elimination of a water molecule, a type of reverse hydrolysis reaction. researchgate.net This directed proton transfer, potentially involving a key amino acid residue like histidine (e.g., His290), ensures the formation of the stable benzoxazole ring and prevents the formation of an amide shunt product that would otherwise form spontaneously in an aqueous environment. researchgate.netresearchgate.net

This enzymatic strategy, where an active site residue acts as a proton shuttle to guide a dehydration/cyclization reaction, represents a sophisticated biological solution for constructing the benzoxazole core. It is plausible that the cytochrome P450 enzymes within Cunninghamella blakesleeana, known to perform hydroxylation reactions, could employ similar proton relay networks to activate oxygen and facilitate the hydroxylation on the cyclopentyl ring of this compound. ethernet.edu.etnih.gov

C-C Bond Activation in Organocatalyzed Cycloadditions

Organocatalysis provides a metal-free approach to complex molecule synthesis. In the context of benzoxazoles, organocatalyzed cycloaddition reactions involving carbon-carbon (C-C) bond activation represent a powerful strategy for creating fused heterocyclic systems. The activation of stable C-C bonds is challenging but can be achieved using highly strained molecules as reactants. researchgate.netresearchgate.net

A notable example is the phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with cyclopropenones. researchgate.netresearchgate.net In this reaction, the simple organocatalyst triphenylphosphine (B44618) activates the strained and electrophilic cyclopropenone. This activation leads to the cleavage of a C-C bond within the three-membered ring, forming a zwitterionic intermediate that progresses to a ketene (B1206846) ylide. researchgate.net The benzoxazole then acts as a nucleophile, attacking the intermediate in a dearomative fashion. researchgate.net A subsequent rapid cyclization forms a second C-C bond, and elimination of the phosphine (B1218219) catalyst regenerates it for the next cycle, releasing the final polycyclic product. researchgate.netresearchgate.net

This reaction is significant as it demonstrates that a simple organocatalyst can achieve C-C bond activation in cyclopropenones, a process that often requires precious metal catalysts. researchgate.net The mechanism was investigated using ³¹P NMR, which provided insights into the phosphorus-based catalytic intermediates. researchgate.net

Table 2: Organocatalyzed [3+2] Cycloaddition of Benzoxazoles

| Catalyst | Reactants | Key Mechanistic Steps | Product Type | Ref. |

| Triphenylphosphine | Benzoxazole, 1,2-Diphenylcyclopropenone | C-C bond activation of cyclopropenone, Formation of zwitterionic intermediate/ketene ylide, Nucleophilic dearomative attack, Cyclization, Catalyst elimination | Fused polycyclic heterocycle | researchgate.netresearchgate.net |

| N-Heterocyclic Carbene (NHC) ⋅ CS₂ | Phenols/Amines, Cyclopropenones | Lewis base activation of C=C bond, Ring-opening of cyclopropenone | Trisubstituted α,β-unsaturated esters/amides | rsc.org |

Advanced Characterization and Structural Analysis Methodologies in Benzoxazole Research

Spectroscopic Techniques for Elucidation of Complex Molecular Structures

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized organic compounds. Advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are primary tools used to define the molecular architecture of 2-Cyclopentyl-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the benzoxazole (B165842) core and the cyclopentyl substituent.

¹H NMR: The proton NMR spectrum gives information on the chemical environment and multiplicity of hydrogen atoms. In the case of 2-Cyclopentylbenzoxazole, the aromatic protons on the benzoxazole ring typically appear as a multiplet in the downfield region (around 7.13–7.52 ppm). The protons of the cyclopentyl group are observed as a series of multiplets further upfield (approximately 1.71–3.24 ppm) esisresearch.org.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. For 2-alkyl-substituted benzoxazoles, the C2 carbon of the oxazole (B20620) ring is characteristically shifted downfield compared to the unsubstituted benzoxazole mdpi.com. The signals for the benzoxazole ring carbons appear in the aromatic region (approx. 110-151 ppm), while the cyclopentyl carbons are found in the aliphatic region. In related 2-alkyl-benzoxazoles, such as 2-(2-cyclohexylethyl)benzo[d]oxazole, the C2 carbon appears around δ 167.6 ppm mdpi.com. The carbons of the benzoxazole moiety itself typically show signals around δ 150.7 (C7a), 141.4 (C3a), 124.3 (C5), 123.9 (C6), 119.4 (C4), and 110.2 (C7) mdpi.com.

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H | Benzoxazole (C4-H, C5-H, C6-H, C7-H) | ~7.13 - 7.52 (m) | Specific data for 2-Cyclopentylbenzoxazole esisresearch.org |

| Cyclopentyl | ~1.71 - 3.24 (m) | Specific data for 2-Cyclopentylbenzoxazole esisresearch.org | |

| ¹³C | Benzoxazole (C2) | ~167 - 172 | Typical range for 2-alkyl-benzoxazoles mdpi.commdpi.com |

| Benzoxazole (Aromatic C's) | ~110 - 151 | Typical range for benzoxazole ring mdpi.com | |

| Cyclopentyl (Aliphatic C's) | ~25 - 48 | Based on analogous structures like 2,5-bis-cyclopentylsulfenyl niscpr.res.incore.ac.uknih.govthiadiazole tandfonline.com |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its exact mass. For this compound, HRMS provides unambiguous confirmation of its molecular formula (C₁₂H₁₃NO). This is a standard characterization technique for newly synthesized benzoxazole derivatives nih.govmdpi.comacs.org. The precise mass measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₁₂H₁₃NO | 188.1070 |

X-ray Crystallography for Solid-State Structural Determination and Coordination Chemistry

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the coordination chemistry and structure-activity relationships of benzoxazoles core.ac.uk.

While specific crystallographic data for this compound has not been detailed in the surveyed literature, analysis of related benzoxazole structures provides insight into the expected structural features. For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate shows an almost planar molecule where the oxazole ring and the fused benzene (B151609) ring lie in nearly the same plane nih.gov. The C=N bond within the oxazole ring is significantly shorter than the other bonds in the heterocycle, confirming its double bond character nih.gov. In the crystal structure of a related inhibitor containing a cyclopentyl group, specific conformations and intermolecular hydrogen bonds stabilizing the crystal packing were identified pdbj.org. For this compound, X-ray analysis would definitively establish the planarity of the benzoxazole system and the conformation and orientation of the cyclopentyl substituent relative to the heterocyclic ring.

| Structural Parameter | Typical Value/Observation in Benzoxazoles | Reference |

|---|---|---|

| Molecular Geometry | The benzoxazole ring system is nearly planar. | nih.gov |

| N1—C2 Bond Length | ~1.29 Å | nih.gov |

| O1—C2 Bond Length | ~1.36 Å | nih.gov |

| Crystal Packing | Stabilized by π–π stacking and C—H⋯N/O hydrogen bonds. | nih.gov |

| Substituent Conformation | Defines the spatial orientation of the cyclopentyl group relative to the planar ring. | tandfonline.compdbj.org |

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of a chemical reaction, isolating the desired product from the reaction mixture, and assessing its purity. The synthesis and subsequent analysis of this compound and its derivatives rely heavily on these separation methods researchgate.net.

Thin-Layer Chromatography (TLC): TLC is used for the rapid, qualitative monitoring of reactions. It helps to determine when the starting materials have been consumed and to identify the number of products formed. For benzoxazole synthesis, TLC is routinely performed on silica (B1680970) gel plates, with visualization under UV light core.ac.ukresearchgate.net.

Column Chromatography: This is the standard method for purifying and isolating the final product on a preparative scale. The crude reaction mixture is passed through a column packed with a stationary phase, typically silica gel. A solvent system, often a mixture of petroleum ether and ethyl acetate (B1210297), is used as the mobile phase to elute the components at different rates, allowing for the separation of the pure this compound mdpi.comresearchgate.net.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution techniques used for both analytical and preparative purposes. GC is suitable for analyzing volatile and thermally stable compounds and has been used to determine product distributions in reactions involving 2-cyclopentylbenzoxazole researchgate.net. HPLC is a versatile technique for purity assessment and the separation of complex mixtures, including isomers of benzoxazole derivatives nih.govnih.gov.

| Technique | Application | Details/Common Phases |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | Stationary Phase: Silica gel F254 core.ac.ukresearchgate.net |

| Column Chromatography | Product purification and isolation | Stationary Phase: Silica gel. Mobile Phase: Petroleum ether/Ethyl acetate mixtures mdpi.comresearchgate.net |

| Gas Chromatography (GC) | Purity assessment, analysis of product distribution | Used in analyzing biotransformation products of 2-cyclopentylbenzoxazole researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of isomers, preparative purification | Used to determine enantiomeric excess of hydroxylated products researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of 2 Cyclopentyl 1,3 Benzoxazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For the 2-cyclopentyl-1,3-benzoxazole scaffold, DFT calculations offer a detailed understanding of its chemical behavior.

Prediction of Reaction Barriers and Transition States

DFT calculations are crucial for elucidating reaction mechanisms by predicting the energy barriers and geometries of transition states. ntu.edu.sg This predictive power is essential for understanding the feasibility and pathways of chemical reactions involving the this compound core. For instance, in the synthesis of related heterocyclic systems, DFT has been used to model the transition states of cyclization reactions, providing insights into the factors that control reaction rates and outcomes. beilstein-journals.org The activation energy (ΔE≠) for various reaction steps can be calculated, identifying the rate-determining step of a given transformation. beilstein-journals.org For example, in the Strecker reaction, DFT calculations have identified the deprotonation of an intermediate as the rate-determining step with a specific activation energy barrier. beilstein-journals.org Similar principles can be applied to predict the reaction barriers in the formation or modification of this compound. Computational modeling can also predict activation barriers for competing reaction pathways, such as in the fluorination of benzoxazole (B165842) derivatives, where DFT can determine the favored substitution position by comparing the energies of the transition states.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a detailed picture of the electron distribution within the this compound system. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For example, studies on other benzoxazole derivatives have shown that substitutions on the benzoxazole ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.govnih.gov This analysis is vital for predicting how this compound will interact with other reagents and for designing derivatives with specific electronic characteristics for applications in materials science or medicinal chemistry.

Regioselectivity Predictions in Heterocycle Formation

The formation of substituted heterocycles often leads to multiple possible isomers. DFT calculations are instrumental in predicting the regioselectivity of such reactions. imist.ma By calculating the energies of the different possible transition states and products, the most favorable reaction pathway can be identified. For example, in the C-H arylation of aromatic nitriles, DFT can explain the observed regioselectivity at the ortho position. acs.org Similarly, in the context of forming the this compound ring or in its subsequent functionalization, DFT can predict which position on the benzoxazole or cyclopentyl ring is most likely to react. This is particularly relevant in reactions like hydroheteroarylation, where the addition of the benzoxazole to an alkene can result in different regioisomers. beilstein-journals.org Such predictions are invaluable for synthetic chemists, saving time and resources by focusing on reaction conditions that favor the desired isomer.

C-H Acidity and its Influence on Substrate Reactivity

The acidity of C-H bonds, while generally low, can play a crucial role in certain reactions, particularly those involving organometallic catalysts. DFT calculations can predict the relative C-H acidities within the this compound molecule. This information is vital for understanding and predicting the outcomes of C-H activation/functionalization reactions. The cyclopentyl group, in particular, has multiple C-H bonds whose reactivity can be subtly influenced by the electronic nature of the benzoxazole ring. By modeling the energies required to deprotonate different C-H bonds, DFT can identify the most acidic proton and thus the most likely site for metalation or other C-H functionalization reactions. This has been demonstrated in studies of related heterocycles where DFT has been used to rationalize the regioselectivity of C-H activation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. For this compound, MD simulations are particularly useful for exploring its conformational landscape and how it interacts with its environment. The cyclopentyl ring is flexible and can adopt various puckered conformations (e.g., envelope, twist). MD simulations can map the energy landscape of these conformations and the barriers between them, revealing the most stable and populated shapes of the molecule. tandfonline.com

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial in condensed phases and biological systems. tandfonline.commdpi.com By simulating the molecule in a solvent or within a protein binding site, one can observe how it interacts with surrounding molecules, providing a dynamic picture of its behavior that is closer to real-world conditions. researchgate.netgoogle.com For instance, MD simulations have been used to study the interactions of benzoxazole derivatives with DNA, showing stable interactions and minimal structural distortion of the DNA. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA) for Chemical Series

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. These computational techniques correlate the structural properties of a series of compounds with their observed biological activity or physical properties. For derivatives of this compound, QSAR can be a powerful tool to guide the design of new analogs with enhanced properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. researchgate.netresearchgate.net These approaches build statistical models that relate the 3D steric and electrostatic fields (and other properties like hydrophobicity and hydrogen bonding potential in CoMSIA) of a set of aligned molecules to their activities. researchgate.netresearchgate.netnih.gov

For a series of this compound derivatives, a typical QSAR study would involve:

Synthesizing and testing a training set of compounds.

Building 3D models of the molecules and aligning them based on a common scaffold.

Using CoMFA and CoMSIA to generate statistical models.

Validating the models using a separate test set of compounds.

The resulting models produce contour maps that visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease activity. researchgate.netnih.gov For example, a CoMFA map might show that a bulky group is favored in one region (steric field) or that a positive charge is beneficial in another (electrostatic field). These insights provide rational guidance for designing the next generation of compounds, optimizing their properties without the need for exhaustive synthesis and testing. rsc.orgesisresearch.org

Molecular Docking and Ligand-Target Interaction Studies (for non-clinical biological targets)

Molecular docking simulations are a cornerstone of computational drug discovery, providing valuable insights into the potential binding modes and affinities of small molecules with biological macromolecules. In the context of this compound and its derivatives, these in silico techniques have been instrumental in identifying and characterizing interactions with various non-clinical biological targets, thereby guiding the rational design of new therapeutic agents.

One of the primary non-clinical targets investigated for benzoxazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels. rsc.orgmdpi.com Uncontrolled angiogenesis is a hallmark of cancer, making VEGFR-2 an attractive target for anticancer drug development. rsc.orgmdpi.com In a study exploring novel benzoxazole derivatives as potential VEGFR-2 inhibitors, a series of compounds, including those with a cyclopentyl moiety, were designed and subjected to molecular docking studies. rsc.orgmdpi.com The aim was to understand how these molecules fit into the ATP binding site of the VEGFR-2 kinase domain.

The docking studies revealed a consistent binding pattern for the benzoxazole scaffold within the VEGFR-2 active site. nih.gov Specifically, the benzoxazole core of the most potent compounds was found to form a crucial hydrogen bond with the hinge region residue Cys919. nih.gov This interaction is a common feature of many known VEGFR-2 inhibitors and is considered essential for potent inhibitory activity. Further interactions with key residues such as Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif were also observed for the most active compounds in the series. nih.gov Although specific docking scores for the 2-cyclopentyl derivatives were not detailed, the inclusion of the cyclopentyl group was part of a strategy to explore the hydrophobic pocket of the allosteric binding site. rsc.org

| Target Protein | Ligand Series | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| VEGFR-2 | 2-substituted-benzoxazole derivatives | Cys919 | Hydrogen bond with the benzoxazole core. |

| VEGFR-2 | 2-substituted-benzoxazole derivatives | Glu885 | Hydrogen bond. |

| VEGFR-2 | 2-substituted-benzoxazole derivatives | Asp1046 | Hydrogen bond. |

Beyond VEGFR-2, other non-clinical targets for benzoxazole derivatives have been explored through molecular docking. In the context of lymphoma, benzoxazoles have been investigated for their potential to inhibit protein kinase B (Akt) and nuclear factor kappa B (NF-κB), two proteins that are crucial for cancer cell proliferation and survival. mdpi.com Molecular docking analyses of a series of benzoxazole derivatives synthesized from thymoquinone (B1682898) showed strong binding affinities towards both Akt and NF-κB. mdpi.com While the specific structures of the docked benzoxazoles were not fully detailed to confirm a 2-cyclopentyl substitution, these findings highlight the potential of the benzoxazole scaffold to interact with these important oncogenic proteins. mdpi.com

Another non-clinical target identified through computational methods is glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is essential for the biosynthesis of the bacterial cell wall, making it a target for the development of new antimicrobial agents. rsc.org Molecular docking studies were conducted on a series of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives, which are structurally related to this compound. rsc.org These studies revealed that the benzoxazole derivatives showed good inhibition of GlcN-6-P synthase, indicating their potential as antibacterial agents. rsc.org